An In-depth Technical Guide to the Physicochemical Properties of Ethyl furo[3,2-b]pyridine-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl furo[3,2-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective modulators of various biological targets.[2] Ethyl furo[3,2-b]pyridine-6-carboxylate, a key derivative of this scaffold, serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Ethyl furo[3,2-b]pyridine-6-carboxylate, offering field-proven insights for its effective utilization in research and development.
Molecular and Physicochemical Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing factors from reaction kinetics to bioavailability.
Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 122535-03-9 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| IUPAC Name | ethyl furo[3,2-b]pyridine-6-carboxylate | [1] |
| SMILES | CCOC(=O)c1cncc2c1occ2 | [1] |
Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | Not available | Solid at room temperature is expected based on its structure and the properties of related solids. |
| Boiling Point | Not available | High boiling point is anticipated due to its molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Very slightly soluble in water. | The ethyl ester group imparts lipophilicity, favoring solubility in organic solvents. The pyridine nitrogen and furan oxygen offer some polarity but are likely insufficient for significant aqueous solubility. For instance, the related Furo[2,3-b]pyridine-6-carboxaldehyde has a calculated very slight solubility in water (0.57 g/L at 25 °C).[4] |
| pKa (of the protonated pyridine nitrogen) | ~3.5 - 4.5 | The parent furo[3,2-b]pyridine has a predicted pKa of 4.22.[5] The electron-withdrawing carboxylate group at the 6-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a slightly lower pKa. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | The parent furo[3,2-b]pyridine has a predicted logP of 1.3 - 1.44.[6] The addition of the ethyl carboxylate group will increase lipophilicity, thus raising the logP value. |
Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate: A Step-by-Step Protocol
The synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate is most commonly achieved from 5-hydroxynicotinic acid.[7] The following protocol is a robust and well-established method.
Reaction Scheme
Caption: Synthetic pathway for Ethyl furo[3,2-b]pyridine-6-carboxylate.
Experimental Procedure
Step 1: O-Alkylation of 5-Hydroxynicotinic Acid
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry N,N-dimethylformamide (DMF).
-
Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude O-alkylated intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Cyclization
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Reaction Setup: Place the dried intermediate from Step 1 in a round-bottom flask.
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Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask.
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Reaction Conditions: Heat the mixture with stirring to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The product will precipitate as a solid. Filter the crude product, wash thoroughly with water, and dry.
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Purification: The crude Ethyl furo[3,2-b]pyridine-6-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
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Low Yield in O-Alkylation: Ensure all reagents and solvents are anhydrous, as moisture can impede the reaction. The quality and stoichiometry of the base are critical.
-
Inefficient Cyclization: The temperature and duration of the cyclization step are crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. The choice and amount of the dehydrating agent can also be optimized.
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Side Reactions: Analysis of the crude product by LC-MS or NMR can help identify byproducts. Adjusting reaction conditions, such as lowering the temperature, may minimize side reactions.
Analytical Characterization: A Spectroscopic Roadmap
Accurate structural elucidation and purity assessment are vital. While a complete set of experimental spectra for the title compound is not publicly available, the following section provides a predictive analysis based on known spectroscopic data of structurally related compounds to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-b]pyridine core and the ethyl group of the ester.
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Aromatic Region (δ 7.0 - 9.0 ppm): Three signals corresponding to the protons on the furo[3,2-b]pyridine ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the fused rings and the carboxylate group.
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Ethyl Group: A quartet around δ 4.3-4.5 ppm for the -CH₂- group and a triplet around δ 1.3-1.5 ppm for the -CH₃ group are characteristic of an ethyl ester.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is indicative of the ester carbonyl group.
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Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm corresponding to the carbons of the furo[3,2-b]pyridine core.
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Ethyl Group Carbons: A signal around δ 60-65 ppm for the -CH₂- carbon and a signal around δ 14-15 ppm for the -CH₃- carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band in the region of 1710-1730 cm⁻¹.
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C-O Stretch (Ester and Furan): Strong bands in the region of 1000-1300 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the loss of ethylene (-C₂H₄, m/z = 28) via a McLafferty rearrangement.
Analytical Workflow
Caption: A typical workflow for the purification and analytical characterization of Ethyl furo[3,2-b]pyridine-6-carboxylate.
Applications in Drug Discovery and Beyond
The furo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] Ethyl furo[3,2-b]pyridine-6-carboxylate serves as a key building block for the synthesis of these complex and biologically active molecules. Its functional handle, the ethyl ester, allows for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction, opening avenues to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Conclusion
Ethyl furo[3,2-b]pyridine-6-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a predictive guide to its analytical characterization. While some experimental data remains to be publicly documented, the information and methodologies presented herein offer a solid foundation for researchers to confidently work with this important synthetic intermediate.
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